

Commercial Sources and Technical Guide for Fluorescent NIR 885

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Compound of Interest

Compound Name: *Fluorescent NIR 885*

Cat. No.: *B174012*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available fluorescent dyes emitting in the near-infrared (NIR) spectrum, specifically focusing on those with an emission maximum at or around 885 nm. This guide is intended for researchers, scientists, and drug development professionals utilizing NIR fluorescence for applications such as in vivo imaging, microscopy, and cell-based assays.

Introduction to NIR Fluorescence

Near-infrared (NIR) fluorescence imaging, typically utilizing the spectral window between 700 and 1700 nm, offers significant advantages for biological applications. Compared to imaging in the visible spectrum, NIR light experiences lower absorption and scattering by biological tissues, leading to deeper tissue penetration and reduced autofluorescence. This results in a higher signal-to-background ratio, enabling more sensitive and clearer visualization of biological structures and processes in vitro and in vivo.

Commercial Sources of Fluorescent Dyes with ~885 nm Emission

Currently, the primary commercially available fluorescent dye with a specific emission maximum at 885 nm is **Fluorescent NIR 885**.

Fluorescent NIR 885

Fluorescent NIR 885 is a cyanine-based dye available from MedChemExpress. It is characterized by an excitation maximum at 810 nm and an emission maximum at 885 nm.^[1] While it is offered for research purposes, detailed photophysical data such as quantum yield and molar extinction coefficient are not readily available in the public domain.

Table 1: Specifications of **Fluorescent NIR 885**

Property	Value	Source
Supplier	MedChemExpress	[1]
CAS Number	177194-56-8	
Excitation Max (λ_{ex})	810 nm	[1]
Emission Max (λ_{em})	885 nm	[1]
Molecular Weight	604.09 g/mol	
Quantum Yield (Φ)	Not Provided	
Molar Extinction Coefficient (ϵ)	Not Provided	

Other Potential Commercial Dyes in the ~880-890 nm Range

Research indicates the existence of other cyanine derivatives with emissions in this spectral region. A study on barbiturate-cyanine dyes mentions a derivative designated BC885, suggesting research and development in this specific NIR window.^[2] However, at the time of this guide's compilation, the direct commercial availability and detailed specifications of BC885 and other similar dyes could not be confirmed. Researchers interested in this spectral range are encouraged to monitor scientific literature and supplier catalogs for new product releases.

Experimental Protocols

While specific, validated protocols for "**Fluorescent NIR 885**" are not widely published, general methodologies for using NIR fluorescent dyes in common applications can be adapted. The

following sections provide detailed, representative protocols for in vivo imaging and cell staining.

In Vivo Small Animal Imaging

This protocol outlines a general procedure for non-invasive imaging of small animals using a NIR fluorescent probe.

Materials:

- NIR fluorescent dye (e.g., **Fluorescent NIR 885**)
- Anesthesia (e.g., isoflurane)
- Small animal (e.g., mouse)
- In vivo imaging system equipped with appropriate lasers and filters (e.g., excitation around 810 nm, emission filter centered around 885 nm)
- Warming pad

Procedure:

- **Probe Preparation:** Dissolve the NIR dye in a biocompatible solvent (e.g., DMSO) and then dilute to the desired concentration in sterile phosphate-buffered saline (PBS). The final concentration will need to be optimized for the specific application and animal model.
- **Animal Preparation:** Anesthetize the animal using a calibrated vaporizer with isoflurane. Place the anesthetized animal on the imaging platform, ensuring it is kept warm with a warming pad.
- **Probe Administration:** Inject the prepared fluorescent probe into the animal via an appropriate route (e.g., intravenous tail vein injection). The volume and concentration of the injectate should be determined based on the animal's weight and the specific experimental goals.
- **Image Acquisition:**

- Place the animal inside the light-tight imaging chamber.
- Select the appropriate excitation and emission filters for the specific NIR dye. For a dye with an 810 nm excitation and 885 nm emission, a 780-820 nm excitation filter and an 870-900 nm emission filter would be suitable.
- Acquire images at various time points post-injection to monitor the biodistribution and clearance of the probe.
- Data Analysis: Analyze the acquired images to quantify the fluorescent signal in regions of interest.

Logical Workflow for In Vivo Imaging



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Caption: A streamlined workflow for conducting in vivo NIR fluorescence imaging experiments.

Cellular Staining for Fluorescence Microscopy

This protocol provides a general method for staining cells with a NIR fluorescent dye for subsequent imaging by fluorescence microscopy.

Materials:

- NIR fluorescent dye
- Cells in culture (adherent or suspension)
- Phosphate-buffered saline (PBS)
- Fixative (e.g., 4% paraformaldehyde in PBS)

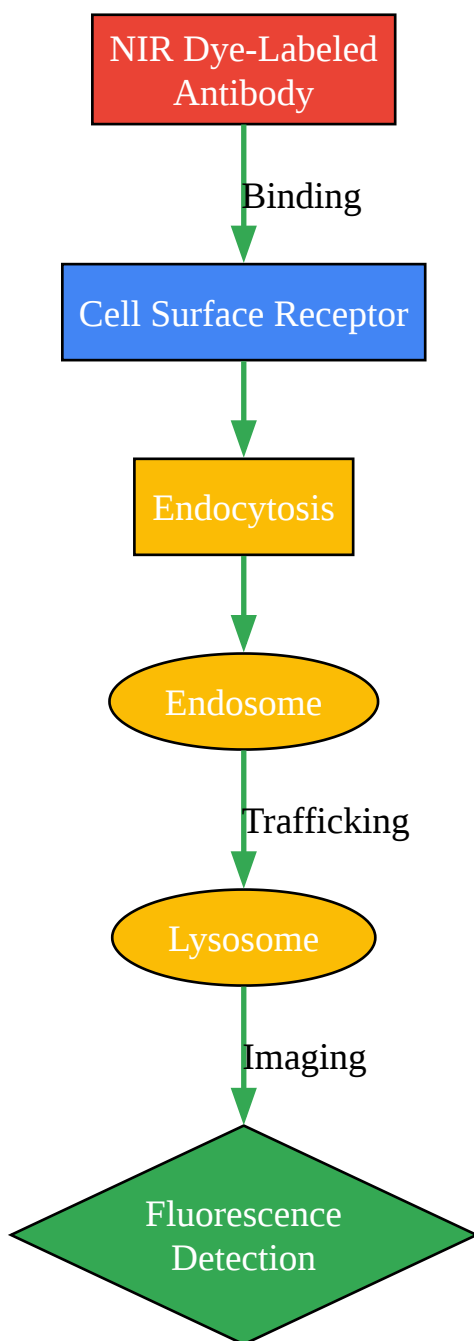
- Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), if required for intracellular targets
- Mounting medium
- Fluorescence microscope with appropriate NIR laser lines and emission filters

Procedure:

- Cell Preparation:
 - For adherent cells, grow them on coverslips in a petri dish.
 - For suspension cells, they can be stained in tubes.
- Fixation:
 - Aspirate the culture medium and wash the cells with PBS.
 - Add the fixative and incubate for 15-20 minutes at room temperature.
 - Wash the cells three times with PBS.
- Permeabilization (if necessary):
 - If staining intracellular components, incubate the fixed cells with permeabilization buffer for 10 minutes at room temperature.
 - Wash the cells three times with PBS.
- Staining:
 - Dilute the NIR dye to the desired concentration in PBS or an appropriate buffer. The optimal concentration needs to be determined empirically.
 - Incubate the cells with the dye solution for 30-60 minutes at room temperature, protected from light.
 - Wash the cells three times with PBS to remove unbound dye.

- Mounting and Imaging:
 - Mount the coverslips with a suitable mounting medium onto microscope slides.
 - Image the stained cells using a fluorescence microscope equipped with a laser line near 810 nm for excitation and an emission filter that collects light around 885 nm.

Signaling Pathway for a Hypothetical NIR-Labeled Antibody



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Caption: Internalization and detection of a NIR dye-labeled antibody targeting a cell surface receptor.

Data Presentation and Visualization

The ability to compare the photophysical properties of different fluorescent dyes is crucial for selecting the appropriate probe for a given experiment. While comprehensive data for dyes emitting at 885 nm is currently limited, Table 2 provides a template for comparing key parameters of NIR dyes.

Table 2: Comparison of NIR Fluorescent Dyes

Dye Name	Supplier	Excitation Max (nm)	Emission Max (nm)	Quantum Yield (Φ)	Molar Extinction Coefficient (ϵ) ($M^{-1}cm^{-1}$)
Fluorescent NIR 885	MedChemExpress	810	885	Not Provided	Not Provided
Hypothetical Dye A	Supplier X	820	890	0.15	200,000
Hypothetical Dye B	Supplier Y	805	880	0.20	250,000

Conclusion

The availability of commercial fluorescent dyes with emission maxima around 885 nm, such as **Fluorescent NIR 885**, opens up possibilities for extending the spectral range of NIR imaging and multiplexing experiments. However, the lack of publicly available, detailed photophysical data for these probes presents a challenge for researchers. It is anticipated that as the demand for fluorophores in this longer NIR window grows, more options with comprehensive characterization will become commercially available. The experimental protocols provided in this guide offer a starting point for the utilization of these novel probes in various biological

research applications. Researchers are advised to optimize these protocols for their specific experimental conditions and to consult the manufacturer's instructions for any newly available dyes.

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References

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